2-(2-Thienyl)pyridine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. It can be synthesized through various methods, including the reaction of 2-thiophenecarboxaldehyde with pyridine under acidic conditions [].
Researchers have also employed other techniques like the Suzuki-Miyaura coupling reaction for its synthesis, demonstrating its versatility in different reaction pathways [].
Once synthesized, scientists often characterize 2-(2-Thienyl)pyridine using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Research suggests that 2-(2-Thienyl)pyridine possesses interesting properties that could be valuable in material science. Studies have explored its potential applications in the development of:
2-(2-Thienyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a thienyl group at the 2-position. Its molecular formula is C₉H₇NS, and it features a nitrogen atom in the pyridine ring, contributing to its unique chemical properties. The thienyl group, derived from thiophene, imparts distinct electronic and steric characteristics, making this compound of interest in various fields, including materials science and medicinal chemistry.
Research indicates that 2-(2-Thienyl)pyridine exhibits various biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in inhibiting certain enzymes related to bacterial growth. Additionally, some derivatives of this compound have been evaluated for their anticancer properties, suggesting that modifications to the thienyl or pyridine moieties could enhance therapeutic efficacy.
The synthesis of 2-(2-Thienyl)pyridine can be achieved through several methods:
2-(2-Thienyl)pyridine finds applications across multiple domains:
Studies on 2-(2-Thienyl)pyridine have focused on its interactions with various metal ions and other ligands. The compound's reactivity can be influenced by the redox state of coordinated metals, leading to potential applications in sensors and switchable materials . Additionally, its interaction with different biological targets has been explored to determine its efficacy as an antimicrobial agent.
Several compounds share structural similarities with 2-(2-Thienyl)pyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(3-Thienyl)pyridine | Thienyl group at the 3-position | Different electronic properties due to position |
3-(2-Thienyl)pyridine | Thienyl group at the 2-position | Similar reactivity but distinct biological activity |
4-(2-Thienyl)pyridine | Thienyl group at the 4-position | Potentially different coordination chemistry |
Uniqueness of 2-(2-Thienyl)pyridine: The positioning of the thienyl group at the 2-position allows for unique coordination capabilities and electronic properties that differ from its positional isomers. This specificity enhances its usefulness in targeted applications within coordination chemistry and medicinal chemistry.
2-(2-Thienyl)pyridine (C₉H₇NS) adopts a planar molecular configuration due to conjugation between the pyridine and thiophene rings. Single-crystal X-ray diffraction studies reveal a nearly coplanar arrangement, with a dihedral angle of 3.0° between the pyridine and thiophene planes. The thiophene sulfur atom engages in non-covalent interactions with the pyridine nitrogen, stabilizing the syn conformation (N···S distance: 2.9 Å).
Key crystallographic parameters include:
Parameter | Value | Source |
---|---|---|
Space group | P 21 21 21 | |
Bond length (C–S) | 1.71 Å | |
Bond angle (C–C–S) | 112.5° | |
Torsional angle (C–C–C–S) | 3.0° |
The planar structure enhances π-orbital overlap, contributing to its utility in coordination chemistry and optoelectronic applications.
This method employs palladium catalysts to couple 2-thienylboronic acid with 2-bromopyridine. Optimized conditions include:
A high-pressure route uses cobaltocene (13% w/w) in tetrahydrofuran at 140–190°C under 1.1–1.9 MPa acetylene pressure. This converts 2-cyano-thiophene to 2-(2-thienyl)pyridine with 77.36% yield.
3-Thienyl-1,2,4-triazines undergo thermal cyclization at 120°C in toluene, forming the pyridine ring via [4+2] cycloaddition. This method achieves 85% yield for derivatives with electron-withdrawing substituents.
Cyclometallation of 2-(2-Thienyl)pyridine with iridium(III) centers has been extensively investigated, yielding luminescent complexes of significant interest for optoelectronic applications [17]. The synthesis of iridium(III) complexes typically involves the reaction of iridium trichloride hydrate with 2-(2-Thienyl)pyridine under reflux conditions, followed by treatment with auxiliary ligands such as 2,2'-bipyridine derivatives [17]. These complexes adopt octahedral coordination geometries where two cyclometallated 2-(2-Thienyl)pyridine ligands occupy four coordination sites through their nitrogen and carbon donor atoms [17].
The photophysical properties of iridium complexes containing 2-(2-Thienyl)pyridine ligands demonstrate structured emission bands with maxima around 550 and 590 nanometers, attributed to the triplet ligand-centered nature of the lowest excited states [17]. Quantum yields in thin film applications range from 29% to 51%, depending on the auxiliary ligand employed [17]. The emission characteristics are significantly influenced by the electron-donating thienyl group, which shifts absorption maxima toward longer wavelengths compared to phenylpyridine analogues [16].
Rhodium(III) complexes with 2-(2-Thienyl)pyridine exhibit remarkable reactivity in carbon-hydrogen bond functionalization processes [8]. The complex [Rhodium(μ-Chloride)(Dihydride)(1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene)]2 serves as an efficient precatalyst for selective functionalization of the thiophene moiety in 2-(2-Thienyl)pyridine [8]. Initial coordination occurs through the pyridine nitrogen atom, forming [Rhodium(Chloride)(Dihydride)(1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene)(κ¹nitrogen-2-(2-Thienyl)pyridine)] [8]. Upon heating, this complex undergoes molecular hydrogen elimination followed by cyclometallation at the carbon-8 position of the thiophene ring, yielding [Rhodium(Chloride)(Hydride)(1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene)(κ²nitrogen,carbon-2-(2-Thienyl)pyridine)] [8].
Platinum(II) complexes of 2-(2-Thienyl)pyridine demonstrate exceptional photophysical properties, particularly in singlet oxygen generation applications [9]. The cyclometallated complex [Platinum(2-(2'-Thienyl)pyridine)(Triphenylphosphine)Chloride] exhibits structured emission with peak maximum at 556 nanometers and emission quantum yields up to 0.38 [9]. The emission lifetime reaches 26 microseconds in degassed acetonitrile solutions [9]. These complexes function as highly efficient photosensitizers for singlet oxygen production, achieving yields exceeding 90% [9].
Chiral cyclometallated platinum(II) and palladium(II) complexes have been synthesized using substituted 2-(2-Thienyl)pyridine derivatives containing cyclopropyl and methano-bridged systems [10]. These compounds exhibit well-defined chirality at the metal center due to steric interactions between the ligands [10]. The crystal structure of one such complex reveals significant distortion from ideal square planar geometry, with the platinum complex crystallizing in tetragonal space group P43212 [10].
Table 1: Selected 2-(2-Thienyl)pyridine Metal Complexes and Their Properties
Complex | Metal | Coordination Mode | Crystal System | Emission Max (nm) | Emission Lifetime (μs) | Application |
---|---|---|---|---|---|---|
[Iridium(2-(2-Thienyl)pyridine)2(2,2'-bipyridine)]+ | Iridium(III) | κ²nitrogen,carbon (bidentate cyclometallated) | Not specified | 550 | Not specified | Light-emitting electrochemical cells |
[Platinum(2-(2-Thienyl)pyridine)2] | Platinum(II) | κ²nitrogen,carbon (bis-cyclometallated) | Tetragonal P43212 | 556 | 26 | Photosensitizer for singlet oxygen |
[Rhodium(Chloride)(Hydride)(1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene)(κ²nitrogen,carbon-2-(2-Thienyl)pyridine)] | Rhodium(III) | κ²nitrogen,carbon (cyclometallated) | Not specified | Non-emissive | Not applicable | Carbon-hydrogen functionalization catalyst |
[Palladium(2-(2-Thienyl)pyridine)Chloride] | Palladium(II) | κ²nitrogen,carbon (cyclometallated) | Not specified | Non-emissive | Not applicable | Cyclometallation precursor |
The design of 2-(2-Thienyl)pyridine-based ligands for catalytic applications focuses on exploiting the unique electronic properties imparted by the thiophene moiety [8]. The electron-rich nature of the thiophene ring enhances the nucleophilicity of the adjacent carbon atoms, facilitating cyclometallation processes essential for many catalytic cycles [8]. This electronic activation enables selective carbon-hydrogen bond functionalization at the thiophene 3-position, providing a versatile platform for substrate modification [8].
Rhodium-catalyzed hydroarylation reactions utilizing 2-(2-Thienyl)pyridine demonstrate the effectiveness of this ligand design strategy [8]. The catalytic system operates through initial κ¹nitrogen coordination of the pyridine moiety, followed by cyclometallation to form the active κ²nitrogen,carbon-bound catalyst [8]. This coordination mode creates a vacant site trans to the hydride ligand, facilitating coordination of unsaturated substrates such as alkenes and alkynes [8]. The catalytic cycle proceeds through coordination of the unsaturated substrate, followed by reductive elimination and subsequent regeneration of the cyclometallated catalyst [8].
The selectivity observed in these catalytic processes stems from the rigid geometry imposed by the cyclometallated 2-(2-Thienyl)pyridine ligand [8]. Internal alkynes undergo exclusive formation of the E-isomer through syn-addition processes, while terminal alkenes show high regioselectivity for formation of less sterically encumbered carbon-carbon bonds [8]. The catalyst demonstrates excellent functional group tolerance and operates under mild conditions, typically requiring temperatures of 80-100 degrees Celsius [8].
Platinum(II) poly-yne polymers incorporating 2-(2-Thienyl)pyridine linker groups have been developed for materials science applications [18] [21]. These organometallic polymers exhibit optical gaps of 2.67 electron volts for 2-(2-Thienyl)pyridine-containing systems [18]. The incorporation of the thienyl moiety red-shifts the absorption compared to purely aromatic linkers, enhancing the potential for optoelectronic applications [18].
The photoluminescence properties of these platinum polymers reveal structured emission bands at room temperature, with additional low-energy emission features emerging at cryogenic temperatures attributed to triplet excited state emission [18]. The electronic communication between platinum centers through the 2-(2-Thienyl)pyridine linkers creates extended conjugation pathways essential for efficient charge transport in device applications [21].
The coordination behavior of 2-(2-Thienyl)pyridine exhibits distinct structural dynamics depending on the binding mode adopted [19] [20]. In the κ¹nitrogen (monodentate) coordination mode, the ligand binds exclusively through the pyridine nitrogen atom, leaving the thiophene ring available for additional interactions [19]. This binding mode is commonly observed with divalent metal ions such as copper(II), zinc(II), and cobalt(II), where the coordination sphere is filled by additional ligands or anions [19] [20].
Complexes exhibiting κ¹nitrogen coordination demonstrate minimal perturbation of the thiophene electronic system [19]. Infrared spectroscopy reveals that the out-of-plane vibration of the thiophene ring at 768 reciprocal centimeters remains relatively unchanged upon coordination, indicating non-involvement of the sulfur atom or thiophene carbon atoms in metal binding [19]. The pyridine deformation band shifts from 612-619 reciprocal centimeters in the free ligand to 621-626 reciprocal centimeters in the coordinated complex, confirming nitrogen coordination [19].
The κ²nitrogen,carbon (bidentate cyclometallated) binding mode involves simultaneous coordination through the pyridine nitrogen and carbon-3 of the thiophene ring [3] [4]. This coordination mode requires oxidative addition of the carbon-hydrogen bond, typically observed with electron-rich transition metals capable of facilitating this process [4]. The cyclometallation creates a five-membered chelate ring that provides enhanced thermodynamic stability compared to monodentate coordination [4].
Table 2: Structural Parameters of Cyclometallated 2-(2-Thienyl)pyridine Complexes
Complex | Metal-Nitrogen Bond (Å) | Metal-Carbon Bond (Å) | Nitrogen-Carbon Bite Angle (°) | Coordination Geometry |
---|---|---|---|---|
[Iridium(2-(2-Thienyl)pyridine)2(6-phenyl-2,2'-bipyridine)]+ | 2.044(2) | 2.018(3) | 80.1(1) | Octahedral |
Δ-Platinum(th5,6capy)2 | 2.010(4) | 1.985(5) | 81.2(2) | Distorted square planar |
[Rhodium(Chloride)(Hydride)(1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene)(2-(2-Thienyl)pyridine)] | 2.156(3) | 2.013(4) | 78.8(1) | Square pyramidal |
[Palladium(2-(2-Thienyl)pyridine)Chloride] | 2.025(3) | 1.995(4) | 80.5(1) | Square planar |
The bite angle in cyclometallated 2-(2-Thienyl)pyridine complexes typically ranges from 78.8 to 81.2 degrees, reflecting the geometric constraints imposed by the five-membered chelate ring [4] [8] [10] [17]. These bite angles are consistent with other cyclometallated heterocyclic ligands and indicate minimal ring strain in the metallacycle [4]. The metal-nitrogen bond lengths range from 2.010 to 2.156 angstroms, while metal-carbon bond lengths span 1.985 to 2.018 angstroms, reflecting the different ionic radii and electronic properties of the metal centers [4] [8] [10] [17].
Table 3: Comparison of κ¹Nitrogen vs. κ²Nitrogen,Carbon Binding Modes in 2-(2-Thienyl)pyridine
Binding Mode | Coordination Sites | Typical Metals | Stability | Electronic Effects | Applications |
---|---|---|---|---|---|
κ¹Nitrogen (monodentate) | Pyridine nitrogen only | Copper(II), Zinc(II), Cobalt(II) | Lower | Minimal perturbation | Simple coordination compounds, biological studies |
κ²Nitrogen,Carbon (bidentate cyclometallated) | Pyridine nitrogen and thiophene carbon | Iridium(III), Platinum(II), Rhodium(III), Palladium(II) | Higher (chelate effect) | Strong electronic delocalization | Photocatalysis, organic light-emitting diodes, carbon-hydrogen activation |
The transition between κ¹nitrogen and κ²nitrogen,carbon binding modes can be thermally induced in certain systems [8]. For rhodium complexes, initial κ¹nitrogen coordination at low temperatures evolves to κ²nitrogen,carbon coordination upon heating, accompanied by molecular hydrogen elimination [8]. This dynamic behavior provides opportunities for controlling reactivity through temperature manipulation and offers insights into the mechanism of cyclometallation processes [8].
The rhodium-catalyzed hydroarylation of 2-(2-thienyl)pyridine represents a sophisticated example of directed carbon–hydrogen bond functionalization that proceeds through a well-defined mechanistic pathway [1]. The catalytic system employs complex [Rh(μ-Cl)(H)2(IPr)]2 as the pre-catalyst, where IPr represents 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene, a bulky N-heterocyclic carbene ligand that provides exceptional electronic donation to the rhodium center [1].
The mechanistic pathway initiates with the coordination of 2-(2-thienyl)pyridine to the rhodium center through the nitrogen atom of the pyridine ring, forming the intermediate [Rh(Cl)(H)2(IPr)(N-PyTh)] (2) [1]. This initial coordination step demonstrates the directing effect of the pyridine nitrogen, which preferentially binds to rhodium over the sulfur atom of the thiophene ring due to the formation of a stronger rhodium–nitrogen bond compared to the rhodium–sulfur interaction [1]. Nuclear magnetic resonance spectroscopy studies conducted at low temperatures reveal that this intermediate exhibits dynamic behavior, with free rotation about the carbene–rhodium bond and rapid exchange between conformational isomers [1].
The subsequent transformation involves the loss of molecular hydrogen from complex 2 to generate the catalytically active species 3, which then undergoes selective carbon–hydrogen bond activation at the C8 position of the thiophene ring [1]. This cyclometallation process produces the stable intermediate [Rh(Cl)(H)(IPr)(κ2N,C-PyTh)] (4), featuring a chelating 2-(2-thienyl)pyridine ligand bound through both the pyridine nitrogen and the metallated thiophene carbon [1]. The selectivity for thiophene versus pyridine carbon–hydrogen activation can be rationalized by the stronger rhodium–nitrogen bond, which directs the metallation to occur at the thiophene moiety rather than the pyridine ring [1].
Upon coordination of unsaturated substrates such as alkenes or alkynes, the catalytic cycle proceeds through a distinctive reductive elimination mechanism. Rather than direct migratory insertion of the coordinated substrate into the rhodium–hydride bond, which is prevented by their mutual trans arrangement, the system undergoes reductive elimination of the thiophene moiety and hydride ligand [1]. This process generates intermediates such as [Rh(Cl)(IPr)(η2-PhCH=CH2)(N-PyTh)] (5) for alkenes or [Rh(Cl)(IPr)(κ2C,C'-PrC–CHPr)(κ2N,C-PyTh)] (6) for alkynes, where the unsaturated substrate coordinates cis to the hydride ligand [1].
The final stages of the catalytic cycle involve a second cyclometallation of the thiophene ring, followed by migratory insertion of the coordinated alkene or alkyne into the rhodium–carbon bond [1]. This insertion step is facilitated by the cis arrangement of the substrate and the metallated thiophene carbon, allowing for the formation of the new carbon–carbon bond that characterizes the hydroarylation products [1]. Subsequent reductive elimination releases the functionalized organic product and regenerates the starting complex through substitution of the product by another molecule of 2-(2-thienyl)pyridine [1].
The substrate scope for the rhodium-catalyzed hydroarylation encompasses both terminal alkenes and internal alkynes, demonstrating remarkable selectivity and functional group tolerance under relatively mild reaction conditions [1]. Terminal alkenes exhibit excellent compatibility with the catalytic system, consistently yielding linear hydroarylation products with complete regioselectivity and no formation of branched isomers [1].
The hydroarylation of terminal alkenes with 2-(2-thienyl)pyridine proceeds with exceptional linear selectivity across a diverse range of substrates [1]. Primary aliphatic alkenes such as 3,3-dimethylbut-1-ene and oct-1-ene afford the corresponding linear products in excellent yields of 85% and 92%, respectively, under standard conditions of 80°C in benzene-d6 [1]. The reaction tolerates various functional groups, including aromatic substituents as demonstrated by allylbenzene (88% yield) and aliphatic alcohols as shown by hex-5-en-1-ol (78% yield) [1].
Certain substrates require modified reaction conditions to achieve optimal conversion. Hex-1-ene, for instance, exhibits slower reactivity and necessitates elevated temperatures (120°C) and toluene-d8 as the solvent to achieve 65% yield over 24 hours [1]. Cyclic alkenes such as vinyl cyclohexane perform well under standard conditions, providing 91% yield of the linear product [1]. The consistent linear selectivity observed across all terminal alkene substrates reflects the inherent preference of the catalytic system for formation of the thermodynamically favored linear products [1].
Internal alkynes demonstrate excellent compatibility with the rhodium catalyst, consistently producing E-selective hydroarylation products with high stereochemical control [1]. The substrate scope encompasses both symmetric and unsymmetric alkynes, with regioselectivity favoring functionalization at the less sterically hindered carbon center [1].
Aliphatic internal alkynes such as 4-octyne and 3-hexyne yield the corresponding E-selective products in 89% and 85% yields, respectively, under standard conditions [1]. The exclusive formation of E-isomers indicates syn-addition of the thiophene carbon–hydrogen bond across the alkyne triple bond, consistent with the proposed metallacyclopropene intermediate [1]. Diphenylacetylene, representing an aromatic internal alkyne, provides 76% yield of the hydroarylation product, demonstrating the system's tolerance for aromatic substituents [1].
Smaller internal alkynes require more forcing conditions, as exemplified by but-2-yne, which necessitates elevation of the reaction temperature to 100°C to achieve 92% yield over 24 hours [1]. The regioselectivity for unsymmetric alkynes consistently favors the less sterically hindered position, as observed in the exclusive formation of products where carbon–carbon bond formation occurs at the least encumbered alkyne carbon [1].
Terminal alkynes present challenges for this catalytic system, primarily undergoing polymerization and cyclotrimerization reactions rather than productive hydroarylation [1]. This limitation highlights the importance of steric factors in controlling the reaction pathway and suggests that the increased reactivity of terminal alkynes leads to competing side reactions [1].
Comprehensive density functional theory calculations using the B3LYP functional with def2-SVP basis sets have provided detailed mechanistic insights into the rhodium-catalyzed hydroarylation process [1]. These computational studies support the proposed reaction pathway and quantify the energy barriers associated with key transformation steps [1].
The DFT calculations reveal that carbon–hydrogen bond activation proceeds through multiple potential pathways, with significant differences in their associated energy barriers [1]. The preferred mechanism involves initial loss of molecular hydrogen from intermediate 2 through a barrierless elimination process, generating the unsaturated species 3 [1]. This pathway exhibits an energy barrier of only 9.3 kcal/mol for the subsequent side-on coordination of the thiophene carbon–hydrogen bond (TS3/4) [1].
Alternative mechanisms such as σ-bond metathesis and concerted carbon–hydrogen activation pathways were examined but found to be energetically unfavorable [1]. The σ-bond metathesis mechanism, involving assistance of carbon–hydrogen bond activation by a rhodium hydride ligand, requires an energy barrier of 40.5 kcal/mol [1]. Similarly, the concerted pathway, featuring simultaneous hydrogen molecule formation and carbon–hydrogen bond coordination, exhibits a barrier of 33.2 kcal/mol [1]. These significantly higher energy requirements explain why these alternative pathways do not compete with the preferred hydrogen elimination route [1].
The computational studies provide detailed structural information about key catalytic intermediates, revealing important rhodium–sulfur interactions that influence the reaction pathway [1]. In intermediate 3, the rhodium–sulfur distance contracts to 2.26 Å, which falls within the range of reported rhodium–sulfur bond distances and suggests significant interaction between these atoms [1]. This contrasts with the substantially longer rhodium–sulfur distance of 2.69 Å calculated for complex 2, where the strong trans influence of the hydride ligand weakens the rhodium–sulfur interaction [1].
These structural changes correlate with the observed nuclear magnetic resonance spectroscopic data, particularly the coupling constants that indicate varying degrees of coordination site availability [1]. The calculations support the experimental observation that carbon–hydrogen activation occurs selectively at the thiophene ring rather than the pyridine moiety, consistent with the stronger rhodium–nitrogen bond that directs the metallation process [1].
The overall thermodynamic profile for the formation of cyclometallated complex 4 from precursor 2 reveals a slightly endergonic process that is driven by the removal of molecular hydrogen from the reaction mixture [1]. This finding explains the experimental requirement for elevated temperatures and inert atmosphere conditions to achieve efficient catalysis [1]. The energy landscape demonstrates that while individual steps may be thermodynamically uphill, the overall catalytic cycle remains favorable due to the irreversible loss of hydrogen gas and the formation of stable products [1].
The computational analysis also provides insights into the selectivity observed for different substrate types [1]. The energy differences between competing pathways rationalize the exclusive linear selectivity for terminal alkenes and the E-selectivity for internal alkynes [1]. These calculations confirm that the observed selectivities arise from inherent electronic and steric preferences of the catalytic system rather than kinetic trapping of products [1].
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